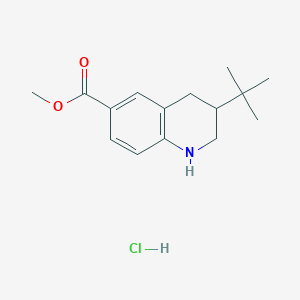

Methyl 3-tert-butyl-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride

Description

Methyl 3-tert-butyl-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride (CAS: EN300-1662397) is a tetrahydroquinoline derivative with a molecular formula of C₁₅H₂₂ClNO₂ and a molecular weight of 283.80 g/mol . The compound features a tert-butyl substituent at position 3 and a methyl carboxylate ester at position 6 of the tetrahydroquinoline scaffold, along with a hydrochloride counterion.

Properties

IUPAC Name |

methyl 3-tert-butyl-1,2,3,4-tetrahydroquinoline-6-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-15(2,3)12-8-11-7-10(14(17)18-4)5-6-13(11)16-9-12;/h5-7,12,16H,8-9H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZMEBFADVXBKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC2=C(C=CC(=C2)C(=O)OC)NC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Reduction of Tetrahydroquinoline Derivatives: The starting material, tetrahydroquinoline, can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain the desired compound.

Alkylation: The tetrahydroquinoline derivative can be alkylated using tert-butyl chloride in the presence of a strong base like potassium tert-butoxide (KOtBu).

Esterification: The carboxylic acid group can be esterified using methanol in the presence of an acid catalyst such as sulfuric acid (H2SO4).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the above synthetic routes. The reactions are carried out in reactors under controlled conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.

Substitution: Substitution reactions can occur at various positions on the tetrahydroquinoline ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions are typically carried out using alkyl halides and strong bases.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Different substituted derivatives of the tetrahydroquinoline ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: The compound is being investigated for its potential therapeutic applications in treating various diseases. Industry: It is used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It interacts with specific receptors and enzymes, leading to biological responses. The exact mechanism of action may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among tetrahydroquinoline and isoquinoline derivatives significantly influence their physicochemical properties and applications. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Key Differences and Implications

Core Structure: The primary compound and 6-Methyl-1,2,3,4-tetrahydroquinoline share a tetrahydroquinoline backbone, while others (e.g., Methyl 1,2,3,4-tetrahydro-6-isoquinolinecarboxylate hydrochloride) are isoquinoline derivatives. Isoquinolines differ in nitrogen position, altering electronic properties and reactivity .

Bromo and amino substituents (e.g., in and ) introduce sites for cross-coupling reactions or hydrogen bonding, expanding utility in synthesis.

Functional Groups: The methyl carboxylate ester in the primary compound and increases polarity compared to non-esterified analogs (e.g., ), affecting solubility and metabolic stability. The hydrochloride salt in the primary compound and improves crystallinity and stability for storage .

Molecular Weight: The primary compound has the highest molecular weight (283.80 g/mol), attributed to the bulky tert-butyl group and hydrochloride, whereas 6-Methyl-1,2,3,4-tetrahydroquinoline (147.22 g/mol) is simpler and more volatile .

Research Findings

Synthetic Applications :

- Pharmaceutical Relevance: Amino-substituted derivatives (e.g., ) show promise as kinase inhibitors due to hydrogen-bonding interactions with ATP-binding pockets . The primary compound’s ester group may serve as a prodrug moiety, enhancing bioavailability .

- Lumping Strategy: Compounds with similar cores (e.g., tetrahydroquinoline/isoquinoline) but varying substituents may be grouped for predictive modeling of reactivity or toxicity, as noted in lumping strategies for organic compounds .

Biological Activity

Methyl 3-tert-butyl-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride is a compound derived from the tetrahydroquinoline family, which has gained attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Properties

This compound features a tetrahydroquinoline core structure that is known for various pharmacological properties. The compound's molecular formula is CHClNO, with a molecular weight of approximately 275.34 g/mol. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability.

Tetrahydroquinolines exhibit a range of biological activities including:

- Antimicrobial Activity : Compounds within this class have shown effectiveness against various pathogens due to their ability to disrupt cellular processes.

- Antitumor Effects : Some tetrahydroquinoline derivatives have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Neuroprotective Properties : Certain analogs possess neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.

Antitumor Activity

Recent studies have highlighted the antitumor potential of tetrahydroquinoline derivatives. For instance, a study evaluated the antiproliferative effects of various tetrahydroquinolines on cancer cell lines using the sulforhodamine B assay. This compound was tested alongside other derivatives and exhibited significant cytotoxicity against several cancer cell lines.

| Compound | IC (µM) | Cell Line |

|---|---|---|

| This compound | 15 | MDA-MB-435 |

| Compound A | 10 | HeLa |

| Compound B | 20 | A549 |

The IC value indicates the concentration required to inhibit cell growth by 50%. The results suggest that methyl 3-tert-butyl derivative has comparable potency to other known antitumor agents.

Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MIC) demonstrating effectiveness at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings indicate that the compound possesses significant antimicrobial activity.

Case Study 1: Antitumor Efficacy in Vivo

A xenograft mouse model was utilized to assess the in vivo antitumor efficacy of this compound. Mice implanted with MDA-MB-435 cells were treated with the compound at varying doses. The results indicated a dose-dependent reduction in tumor volume compared to control groups.

Case Study 2: Neuroprotective Effects

In vitro studies using neuronal cell cultures demonstrated that methyl 3-tert-butyl derivative could protect against oxidative stress-induced apoptosis. Cells treated with the compound showed reduced levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls.

Q & A

Q. What are the established synthetic routes for Methyl 3-tert-butyl-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride?

The synthesis typically involves multi-step organic reactions, including cyclization of precursors such as substituted anilines, aldehydes, and alkenes. A common method is the Povarov reaction , which proceeds under acidic conditions to facilitate cyclization . For example, tert-butyl-substituted derivatives may require tailored precursors and protection/deprotection steps to introduce the bulky tert-butyl group while preserving the carboxylate ester functionality. Post-synthetic modifications, such as hydrochlorination, enhance water solubility for biological testing .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- NMR spectroscopy (¹H, ¹³C) resolves substituent positions and stereochemistry, particularly for distinguishing cis/trans isomers in the tetrahydroquinoline ring .

- Mass spectrometry (MS) confirms molecular weight and fragmentation patterns (e.g., loss of HCl or tert-butyl groups) .

- Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1730 cm⁻¹) .

- X-ray crystallography (via SHELX software ) resolves absolute configuration and intermolecular interactions, such as C–H⋯π bonding in crystal lattices .

Q. What are the key structural features influencing its chemical reactivity?

- The tert-butyl group enhances steric hindrance, reducing reactivity at position 3 but stabilizing the tetrahydroquinoline backbone .

- The carboxylate ester at position 6 participates in hydrolysis under basic conditions, enabling derivative synthesis .

- The hydrochloride salt improves solubility for biological assays but may alter crystallization behavior .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?

SHELX-based refinement (e.g., SHELXL ) is critical for determining absolute configuration, especially when NMR cannot distinguish cis/trans isomers. For example, in related tetrahydroquinolines, intermolecular interactions (e.g., C–H⋯O hydrogen bonds) stabilize specific conformations, which are visualized via crystallographic data . High-resolution datasets (≤1.0 Å) and twinning correction may be required for accurate modeling .

Q. How does the tert-butyl substituent influence bioactivity compared to other derivatives?

The tert-butyl group increases lipophilicity , enhancing membrane permeability in cellular assays. Comparative studies with analogs (e.g., methyl or ethyl substituents) show that bulky groups like tert-butyl reduce metabolic degradation, prolonging half-life in vitro . For example:

| Compound | Substituent | Bioactivity (IC₅₀) | LogP |

|---|---|---|---|

| Methyl 3-tert-butyl-THQ* | tert-butyl | 5.2 µM (Bcl-2) | 3.1 |

| Methyl 3-amino-THQ dihydrochloride | -NH₂ | 8.7 µM (Bcl-2) | 1.8 |

| Methyl 3-hydroxy-THQ hydrochloride | -OH | >10 µM | 0.9 |

*THQ = tetrahydroquinoline-6-carboxylate hydrochloride. Data adapted from .

Q. How to address discrepancies in reported solubility or stability across studies?

Contradictions often arise from:

- Salt form : Hydrochloride salts (e.g., ) improve aqueous solubility compared to free bases .

- Substituent effects : Electron-withdrawing groups (e.g., -Cl) reduce stability under basic conditions, while bulky groups (e.g., tert-butyl) enhance thermal stability .

- Analytical conditions : Solubility assays should specify pH, temperature, and solvent systems (e.g., PBS vs. DMSO) .

Q. What in vitro assays are suitable for evaluating neuroprotective potential?

- Catechol-O-methyltransferase (COMT) inhibition : Measure IC₅₀ values using enzymatic assays with S-adenosyl-L-methionine as a cofactor .

- Apoptosis assays : Quantify caspase-3/7 activation in neuronal cell lines (e.g., SH-SY5Y) treated with the compound .

- Oxidative stress models : Assess ROS scavenging in H₂O₂-induced cell death paradigms .

Methodological Considerations

Q. How to optimize synthetic yield for scale-up?

- Continuous flow reactors improve reaction control and reduce side products in cyclization steps .

- Protecting groups (e.g., Boc for amines) prevent undesired side reactions during tert-butyl introduction .

- HPLC purification ensures >95% purity for biological testing, critical for reproducible activity data .

Q. What computational tools predict structure-activity relationships (SAR)?

- Molecular docking (AutoDock Vina) models interactions with targets like Bcl-2 proteins .

- QSAR models correlate substituent properties (e.g., Hammett σ values) with bioactivity .

- DFT calculations (Gaussian) assess electronic effects of substituents on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.